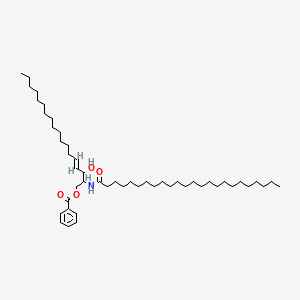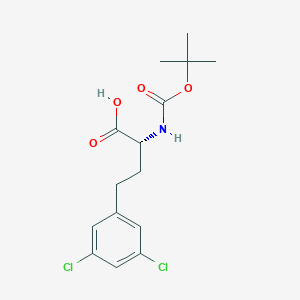![molecular formula C7H11BrO B12283721 6-(Bromomethyl)-2-oxaspiro[3.3]heptane](/img/structure/B12283721.png)
6-(Bromomethyl)-2-oxaspiro[3.3]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Bromomethyl)-2-oxaspiro[3.3]heptane is a spiro compound characterized by a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The spiro[3.3]heptane core provides a rigid and three-dimensional framework, which can be advantageous in drug design and other chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethyl)-2-oxaspiro[3.3]heptane typically involves the cyclization of appropriate precursors under basic conditions. One common method starts with tribromoneopentyl alcohol, which undergoes cyclization in the presence of sodium hydroxide to form the oxetane ring . This intermediate can then be further reacted with other reagents to introduce the bromomethyl group.
Industrial Production Methods
Industrial production of this compound may involve scalable and cost-effective routes. For instance, the use of commercially available flame retardants like tribromoneopentyl alcohol can be optimized for large-scale synthesis. The key steps include cyclization under Schotten-Baumann conditions and subsequent purification to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
6-(Bromomethyl)-2-oxaspiro[3.3]heptane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Cyclization Reactions: The spiro structure allows for further cyclization reactions to form more complex bicyclic systems.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Agents like potassium permanganate or chromium trioxide can be used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation may produce a ketone or aldehyde.
Aplicaciones Científicas De Investigación
6-(Bromomethyl)-2-oxaspiro[3.3]heptane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The rigid spiro structure is useful in drug design, providing unique pharmacokinetic properties.
Material Science: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-(Bromomethyl)-2-oxaspiro[3.3]heptane involves its ability to undergo various chemical reactions, which can modify its structure and functionality. The molecular targets and pathways depend on the specific application and the derivatives formed from the compound. For instance, in medicinal chemistry, the spiro structure can interact with biological targets, influencing their activity.
Comparación Con Compuestos Similares
Similar Compounds
6-(2-Fluoro-4-nitrophenyl)-2-oxaspiro[3.3]heptane: Used as an intermediate in the synthesis of antibiotic drug candidates.
6,6-Difluorospiro[3.3]heptane: A conformationally restricted isostere used in various chemical applications.
6-Amino-2-thiaspiro[3.3]heptane: Synthesized for specific chemical and biological studies.
Uniqueness
6-(Bromomethyl)-2-oxaspiro[3.3]heptane is unique due to its bromomethyl group, which provides a reactive site for further chemical modifications. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C7H11BrO |
|---|---|
Peso molecular |
191.07 g/mol |
Nombre IUPAC |
6-(bromomethyl)-2-oxaspiro[3.3]heptane |
InChI |
InChI=1S/C7H11BrO/c8-3-6-1-7(2-6)4-9-5-7/h6H,1-5H2 |
Clave InChI |
UMHVUIMGQJOBTO-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC12COC2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![22-(2-Amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37,48-hexahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid](/img/structure/B12283643.png)
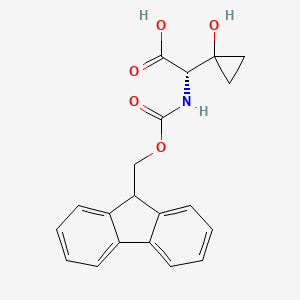
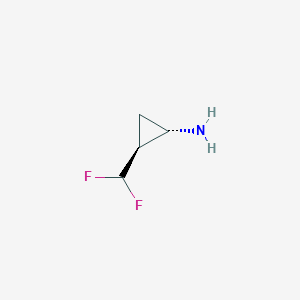
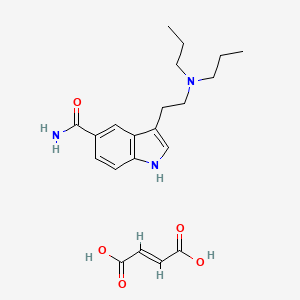
![6-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carbonitrile](/img/structure/B12283685.png)

![3,5-Bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexan-1-one](/img/structure/B12283706.png)
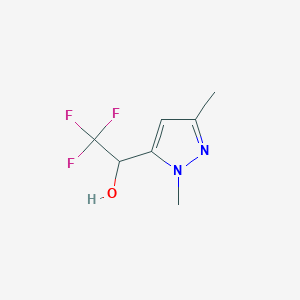
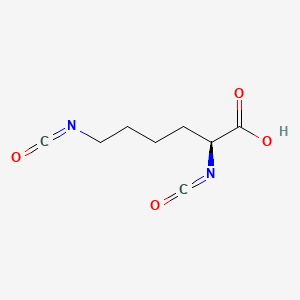
![3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B12283739.png)
